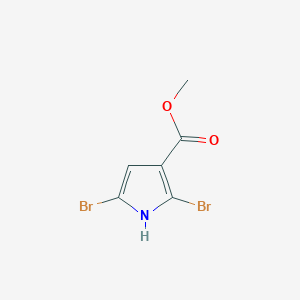

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,5-dibromo-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2/c1-11-6(10)3-2-4(7)9-5(3)8/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJWVXZBIRNQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701199384 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598381-37-3 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701199384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methyl Pyrrole-3-carboxylate

The most common and direct method for synthesizing methyl 2,5-dibromo-1H-pyrrole-3-carboxylate is through electrophilic bromination of methyl pyrrole-3-carboxylate. This method utilizes bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions:

- Starting Material: Methyl pyrrole-3-carboxylate

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Dichloromethane (DCM) or acetonitrile

- Reaction Conditions: Temperature control (often room temperature or slightly elevated), reaction time optimized to avoid over-bromination

- Outcome: Selective dibromination at the 2 and 5 positions of the pyrrole ring

This approach is favored due to its straightforwardness and the ability to selectively introduce bromine atoms at the desired positions without affecting the ester moiety.

Alternative Synthetic Routes and Precursors

In related pyrrole chemistry, brominated pyrrole derivatives have been prepared by brominating pyrrole precursors bearing functional groups that direct bromination:

For example, methyl 4,5-dibromo-1H-pyrrole-2-carboxylate was synthesized by brominating 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, indicating that halogenation on pyrrole rings can be achieved via bromination of appropriately substituted pyrrole ketones.

The preparation of substituted pyrroles often involves reactions of brominated ethanones with pyrroles in the presence of bases like potassium carbonate in solvents such as DMF, providing a route to various dibromo-substituted pyrroles.

While these methods are more indirect, they provide useful strategies for synthesizing dibromopyrrole derivatives with different substitution patterns.

Reaction Conditions and Optimization

From the literature, the bromination reaction parameters affecting yield and selectivity include:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Br2 or NBS | NBS offers milder, more controlled bromination |

| Solvent | Dichloromethane, Acetonitrile | Non-polar or moderately polar solvents preferred |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |

| Reaction time | 1 to 48 hours | Extended times may lead to over-bromination |

| Base presence | Sometimes used (e.g., K2CO3) | To neutralize HBr formed and improve yield |

These conditions are adjusted to maximize the formation of this compound while minimizing side products.

Characterization and Confirmation of Structure

The final product is confirmed by spectroscopic methods:

- Mass Spectrometry (MS): Shows characteristic isotopic pattern for dibrominated compounds due to bromine isotopes (m/z peaks in 1:2:1 ratio).

- NMR Spectroscopy: Proton and carbon NMR confirm substitution pattern on the pyrrole ring and presence of methyl ester group.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Confirms molecular formula C6H5Br2NO2 with accurate mass measurements.

Summary Table of Preparation Methods

Research Findings and Notes

The bromination of methyl pyrrole-3-carboxylate to yield this compound is well-documented as a reliable method for introducing bromine atoms selectively on the pyrrole ring.

Attempts to reduce related brominated intermediates by common reducing agents such as Zn, Fe, SnCl2, or catalytic hydrogenation have failed, indicating the stability of the brominated pyrrole core under these conditions.

The compound is valuable in organic synthesis as a building block for further functionalization via nucleophilic substitution at the bromine sites or hydrolysis of the ester group.

The brominated pyrrole derivatives have also been isolated from natural sources such as marine sponges, confirming the biological relevance and synthetic interest of these compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acids, forming 2,5-dibromo-1H-pyrrole-3-carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide solutions are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be obtained.

Hydrolysis Products: The major products are 2,5-dibromo-1H-pyrrole-3-carboxylic acid and methanol.

Scientific Research Applications

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,5-dibromo-1H-pyrrole-3-carboxylate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atoms and the pyrrole ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and spectral differences between Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate and selected pyrrole carboxylate derivatives from the evidence:

Reactivity and Electronic Effects

- Bromine vs. Iodine/Fluorine: Bromine’s moderate electronegativity (2.96) compared to iodine (2.66) and fluorine (3.98) positions this compound as a balance between stability and reactivity. The dual Br substituents likely enhance electrophilic aromatic substitution (EAS) reactivity compared to mono-halogenated analogs .

- Ester Groups: The methyl ester (vs.

- Cross-Coupling Potential: Brominated pyrroles are preferred substrates for Suzuki or Ullmann couplings. In contrast, the cyano and amino groups in favor nucleophilic or cycloaddition reactions.

Crystallographic and Packing Behavior

While crystallographic data for this compound is absent in the evidence, comparisons can be drawn from related structures:

- Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate : Exhibits a dihedral angle of 76.82° between naphthalene and phenyl rings, stabilized by weak C–H⋯O interactions. Bromine’s larger atomic radius in the target compound could lead to stronger halogen bonding or altered packing motifs.

- Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate : The iodine atom may participate in halogen bonding, but its steric bulk could reduce packing efficiency compared to dual Br substituents.

Spectroscopic Differentiation

- ¹H NMR: The deshielding effect of Br substituents would likely shift pyrrole ring protons downfield compared to fluorine or cyano analogs. For instance, the NH proton in appears at δ 12.52, whereas Br’s inductive effects might further deshield adjacent protons in the target compound.

- Mass Spectrometry : The molecular ion peak for the target compound (expected ~297 m/z) would differ significantly from the 402 m/z peak observed in due to bromine’s isotopic signature.

Biological Activity

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C6H5Br2NO2

- CAS Number : 1598381-37-3

- Other Names : 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates potential efficacy in inhibiting cancer cell proliferation.

In Vitro Studies

Several studies have evaluated the antimicrobial activity of this compound:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Moderate Activity |

| Escherichia coli | 25 | Moderate Activity |

| Bacillus subtilis | 10 | Good Activity |

| Candida albicans | 15 | Moderate Activity |

These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, which are common pathogens in clinical settings .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In a study examining its effects on various cancer cell lines, the compound demonstrated:

- Cell Viability Reduction : Significant reduction in viability of cancer cells at concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | High Sensitivity |

| MCF-7 (Breast Cancer) | 30 | Moderate Sensitivity |

| A549 (Lung Cancer) | 25 | Moderate Sensitivity |

These findings indicate that this compound could serve as a lead compound for further development in cancer therapeutics .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells. Potential mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of bacterial strains. The study revealed that the compound exhibited a dose-dependent inhibition pattern, with the highest effectiveness observed against Staphylococcus aureus. This study underscores the potential for developing new antibiotics based on this compound.

Case Study 2: Cancer Cell Line Testing

Another study focused on various human cancer cell lines showed that treatment with this compound resulted in significant apoptosis in HeLa cells. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptosis. This finding highlights the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate?

- Methodology : The compound is synthesized via bromination of methyl 1H-pyrrole-3-carboxylate using brominating agents (e.g., NBS or Br₂ in controlled conditions). Subsequent purification involves recrystallization or column chromatography to isolate the dibrominated product. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid over-bromination .

- Validation : Confirmation of regioselectivity (bromine at positions 2 and 5) is achieved using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, the absence of specific proton signals in NMR confirms bromine substitution .

Q. How is the compound characterized for purity and structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows a singlet for the methyl ester (~3.8 ppm) and absence of aromatic protons due to bromination.

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) confirms bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles, validating the planar pyrrole ring.

- Elemental Analysis : Matches calculated C, H, N, and Br percentages within ±0.3% .

Q. What solvents and conditions are optimal for recrystallization?

- Procedure : Ethanol/water mixtures (7:3 v/v) at 4°C yield high-purity crystals. Slow evaporation from dichloromethane/hexane (1:5) is also effective. Solubility data in polar aprotic solvents (e.g., DMSO: 25 mg/mL at 25°C) guide solvent selection .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing be analyzed for this compound?

- Tools : Mercury CSD visualizes intermolecular interactions. Graph set analysis (e.g., Etter’s formalism ) identifies motifs like R₂²(8) hydrogen bonds between carboxylate oxygens and adjacent NH groups.

- Data : Typical H-bond distances: O···H-N ≈ 2.1 Å; angles: 160–175°. Packing diagrams reveal layered structures stabilized by π-π stacking (3.5–4.0 Å spacing) .

Q. What challenges arise in refining its crystal structure using SHELX?

- Issues : Disordered bromine atoms or solvent molecules in the lattice require constraints (ISOR, DELU). High thermal motion in the ester group is addressed with anisotropic displacement parameters.

- Validation : Check CIF files using PLATON for missed symmetry (e.g., twinning) and ADDSYM alerts. R-factor convergence <5% indicates reliable refinement .

Q. How does regioselectivity influence further functionalization (e.g., Suzuki coupling)?

- Mechanistic Insight : Bromine at position 2 is more reactive toward palladium-catalyzed cross-coupling due to reduced steric hindrance. Computational studies (DFT) show lower activation energy for C2-Br vs. C5-Br substitution.

- Experimental Data : Reaction with phenylboronic acid yields Methyl 2-phenyl-5-bromo-1H-pyrrole-3-carboxylate (85% yield, confirmed by GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.